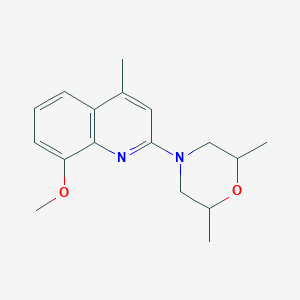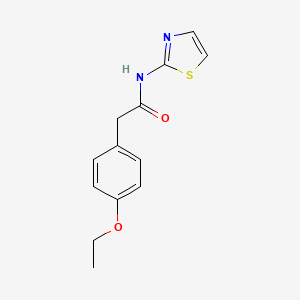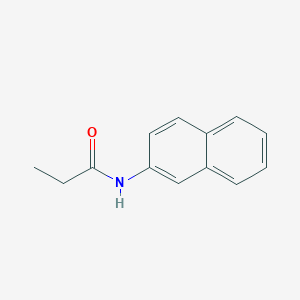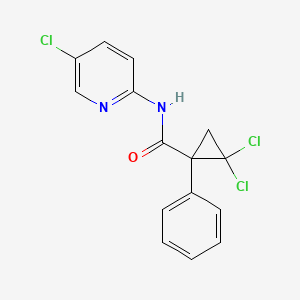![molecular formula C17H13N3O4S B5126278 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)
4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as "nitrobenzylthioinosine" or "NBMPR," and it has been shown to possess potent inhibitory effects on the cellular uptake of nucleosides.
作用機序
The mechanism of action of 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one involves the inhibition of nucleoside transporters, which are responsible for the cellular uptake of nucleosides. This inhibition leads to the accumulation of nucleoside analogs in the cells, which enhances their therapeutic efficacy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one include the inhibition of nucleoside transporters, increased accumulation of nucleoside analogs in cells, and enhanced therapeutic efficacy of nucleoside analogs. The compound has also been shown to have anti-inflammatory and immunosuppressive effects, which make it a potential therapeutic agent for autoimmune disorders.
実験室実験の利点と制限
The advantages of using 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one in lab experiments include its potent inhibitory effects on nucleoside transporters, which make it a useful tool for studying the cellular uptake of nucleosides. The compound's ability to enhance the therapeutic efficacy of nucleoside analogs also makes it a valuable agent for studying cancer chemotherapy and antiviral therapy.
The limitations of using 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one in lab experiments include its potential toxicity and the need for careful handling and disposal. The compound's specificity for nucleoside transporters also limits its use in studying other cellular processes.
将来の方向性
Future research on 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one could focus on its potential therapeutic applications in other diseases, such as neurological disorders and metabolic disorders. The compound's anti-inflammatory and immunosuppressive effects could also be studied in more detail to identify new therapeutic targets.
In conclusion, 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. The compound's inhibitory effects on nucleoside transporters have been shown to enhance the efficacy of nucleoside analogs used in cancer chemotherapy and antiviral therapy. Future research on this compound could lead to the development of new therapies for various diseases.
合成法
The synthesis of 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one involves the reaction of 4-(methylamino)phenol with 3-nitrobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst. This reaction leads to the formation of the thiazole ring and the nitrobenzylidene group, which are essential for the compound's biological activity.
科学的研究の応用
The scientific research on 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one has focused on its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. The compound's inhibitory effects on nucleoside transporters have been shown to enhance the efficacy of nucleoside analogs used in cancer chemotherapy and antiviral therapy.
特性
IUPAC Name |
(5Z)-4-(4-hydroxy-N-methylanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-19(12-5-7-14(21)8-6-12)16-15(25-17(22)18-16)10-11-3-2-4-13(9-11)20(23)24/h2-10,21H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBOLQHZPSMGSW-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)SC2=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)C\2=NC(=O)S/C2=C\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-4-(4-hydroxy-N-methylanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5126215.png)


![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5126228.png)
![diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126245.png)
![N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B5126269.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5126270.png)

![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5126293.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)

